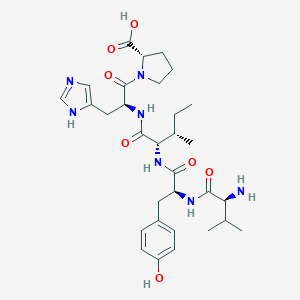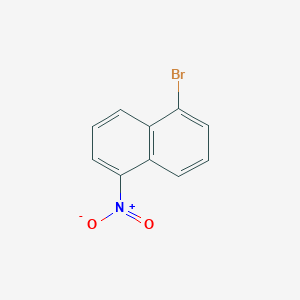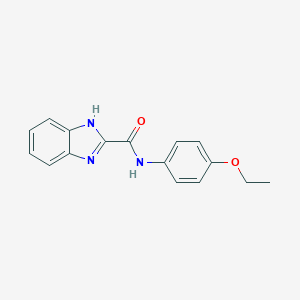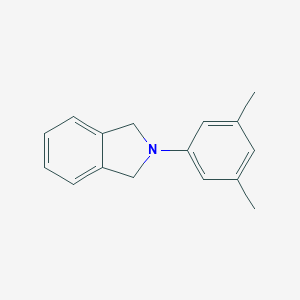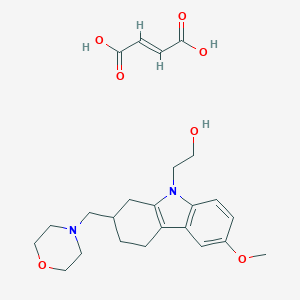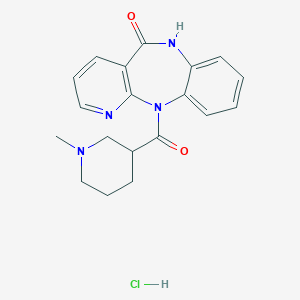
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzodiazepine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of anxiety, sleep, and seizure activity. It is thought to enhance the inhibitory effects of GABA, resulting in the anxiolytic, sedative, and anticonvulsant effects observed.
Effets Biochimiques Et Physiologiques
Studies have shown that 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has a variety of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, resulting in the anxiolytic, sedative, and anticonvulsant effects observed. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, which may be involved in its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one in lab experiments is its well-characterized pharmacological profile. It has been extensively studied for its biochemical and physiological effects, making it a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one. One direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one involves the reaction of 6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one with N-methylnipecotic acid in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Applications De Recherche Scientifique
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders, insomnia, and epilepsy. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
121798-89-8 |
|---|---|
Nom du produit |
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one |
Formule moléculaire |
C19H21ClN4O2 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one;hydrochloride |
InChI |
InChI=1S/C19H20N4O2.ClH/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23;/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24);1H |
Clé InChI |
OSLNWPFLHSLBPY-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl |
SMILES canonique |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl |
Synonymes |
11-(N-methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one DF 594 DF-594 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




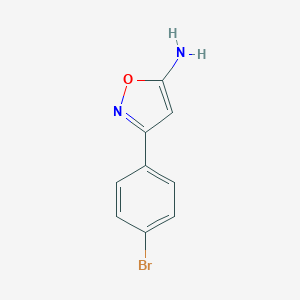

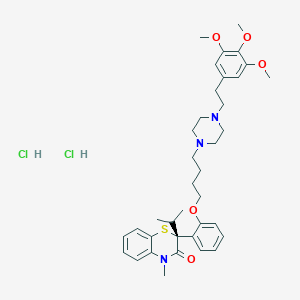


![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)
